lithium(1+) (3R)-6-hydroxy-3-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) (3R)-6-hydroxy-3-methylhexanoate is a chemical compound that features a lithium ion coordinated to a (3R)-6-hydroxy-3-methylhexanoate anion. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the lithium ion and the specific structure of the (3R)-6-hydroxy-3-methylhexanoate anion contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) (3R)-6-hydroxy-3-methylhexanoate typically involves the reaction of lithium hydroxide with (3R)-6-hydroxy-3-methylhexanoic acid. The reaction is carried out in an aqueous medium, where lithium hydroxide acts as a base to deprotonate the carboxylic acid group of (3R)-6-hydroxy-3-methylhexanoic acid, forming the lithium salt. The reaction can be represented as follows:
LiOH+(3R)-6-hydroxy-3-methylhexanoic acid→lithium(1+) (3R)-6-hydroxy-3-methylhexanoate+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Factors such as temperature, concentration of reactants, and reaction time are carefully controlled. The product is typically isolated by filtration, followed by drying to remove any residual water.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) (3R)-6-hydroxy-3-methylhexanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The lithium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Ion-exchange reactions can be carried out using various metal salts in aqueous solutions.
Major Products Formed
Oxidation: Formation of (3R)-6-oxo-3-methylhexanoate.
Reduction: Formation of (3R)-6-hydroxy-3-methylhexanol.
Substitution: Formation of metal(1+) (3R)-6-hydroxy-3-methylhexanoate, where the metal ion can be sodium, potassium, etc.
Scientific Research Applications
Lithium(1+) (3R)-6-hydroxy-3-methylhexanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other lithium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of mood disorders due to the presence of lithium.
Industry: Utilized in the production of specialty chemicals and materials, including lithium-based batteries and lubricants.
Mechanism of Action
The mechanism of action of lithium(1+) (3R)-6-hydroxy-3-methylhexanoate involves its interaction with various molecular targets and pathways. The lithium ion can modulate neurotransmitter activity, particularly in the central nervous system, by affecting the release and reuptake of neurotransmitters such as serotonin and dopamine. Additionally, lithium can inhibit enzymes involved in the phosphoinositide signaling pathway, leading to altered cellular signaling and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate (Li₂CO₃): Commonly used in the treatment of bipolar disorder.
Lithium citrate (Li₃C₆H₅O₇): Another lithium salt used for therapeutic purposes.
Lithium chloride (LiCl): Used in various chemical applications and as a reagent in organic synthesis.
Uniqueness
Lithium(1+) (3R)-6-hydroxy-3-methylhexanoate is unique due to the specific structure of the (3R)-6-hydroxy-3-methylhexanoate anion, which imparts distinct chemical and biological properties. Unlike other lithium salts, this compound may offer specific advantages in terms of reactivity and potential therapeutic effects.
Properties
Molecular Formula |
C7H13LiO3 |
---|---|
Molecular Weight |
152.1 g/mol |
IUPAC Name |
lithium;(3R)-6-hydroxy-3-methylhexanoate |
InChI |
InChI=1S/C7H14O3.Li/c1-6(3-2-4-8)5-7(9)10;/h6,8H,2-5H2,1H3,(H,9,10);/q;+1/p-1/t6-;/m1./s1 |
InChI Key |
AIVVPMNXSPXYCV-FYZOBXCZSA-M |
Isomeric SMILES |
[Li+].C[C@H](CCCO)CC(=O)[O-] |
Canonical SMILES |
[Li+].CC(CCCO)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.